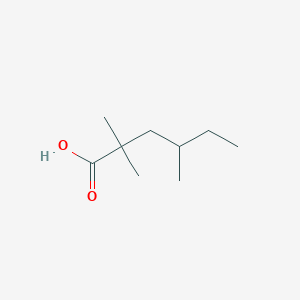
2,2,4-Trimethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethylhexanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid, known for its unique structural properties and applications in various fields. This compound is often used in the synthesis of esters and other derivatives, which find applications in different industries.
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylhexanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,4-trimethylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions
2,2,4-Trimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
科学研究应用
2,2,4-Trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the production of various derivatives.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2,4-Trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the carboxylic acid functional group.
2,2,5-Trimethylhexanoic acid: Another branched-chain fatty acid with slight structural differences.
2,5,5-Trimethylhexanoic acid: Similar in structure but with different branching.
Uniqueness
2,2,4-Trimethylhexanoic acid is unique due to its specific branching pattern and functional group, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of specialized esters and other derivatives, setting it apart from other similar compounds.
属性
CAS 编号 |
63399-63-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
2,2,4-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-7(2)6-9(3,4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |
InChI 键 |
FCWBXMTVLZGVEG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)

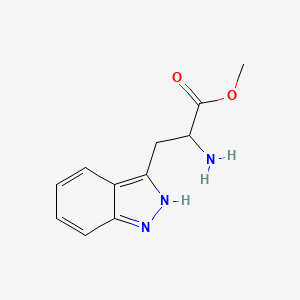


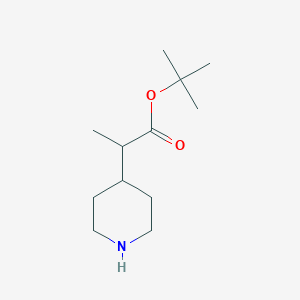
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
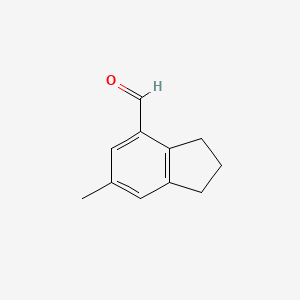
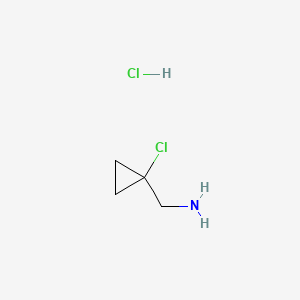
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)
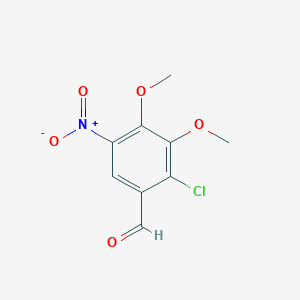
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
